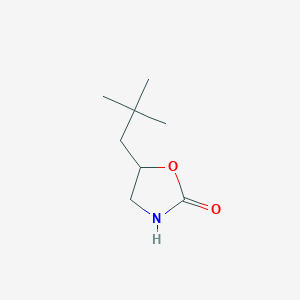

5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one

Description

BenchChem offers high-quality 5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2,2-dimethylpropyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2,3)4-6-5-9-7(10)11-6/h6H,4-5H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITDQYHNAWOLCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1CNC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Neopentyl Wall: Steric Control in Oxazolidinone Architectures

This guide focuses on the steric influence of neopentyl-like motifs within the oxazolidinone scaffold—specifically analyzing the N-pivaloyl (neopentyl carbonyl) substituent and the 5,5-dimethyl (SuperQuat) modification. These structures represent the pinnacle of steric control in asymmetric synthesis, leveraging the "neopentyl" bulk to lock conformations and maximize stereoselectivity.

Technical Whitepaper | Version 2.0

Executive Summary

In asymmetric synthesis, the oxazolidinone auxiliary (Evans auxiliary) relies on steric bulk to differentiate prochiral faces. While standard isopropyl (Valine-derived) and benzyl (Phenylalanine-derived) groups are effective, they often suffer from conformational flexibility or hydrolytic instability.

The "Neopentyl" steric effect manifests in two critical high-performance architectures:

-

N-Pivaloyl Substitution: The

-acyl group containing a tert-butyl moiety (neopentyl carbonyl) creates a rigid steric wall, often used to probe enolate geometry ( -

The SuperQuat (5,5-Dimethyl) Effect: Introduction of a gem-dimethyl group at C5 creates a neopentyl-like scaffold that forces the C4-substituent forward. This "buttressing effect" allows a smaller C4 group (like isopropyl) to exert the steric influence of a much larger tert-butyl group without the associated hydrolytic hindrance during cleavage.

Part 1: Structural Dynamics & The Gem-Dimethyl Effect

The Physics of Neopentyl Bulk

The neopentyl group (

The SuperQuat "Buttressing" Mechanism

Standard Evans auxiliaries (e.g., 4-isopropyl-oxazolidin-2-one) rely on the C4 substituent to block one face of the enolate. However, this group can rotate away from the reaction center.

The SuperQuat auxiliary (Davies) introduces a 5,5-dimethyl substitution.[1]

-

Structural Mimicry: The C5 gem-dimethyl group creates a neopentyl-like environment within the ring.

-

The Buttress: The C5-methyl group sterically clashes with the C4-substituent (A(1,2) strain). To relieve this strain, the C4-substituent is pushed forward (pseudo-axial orientation), towards the

-acyl group. -

Result: A 4-isopropyl group in a SuperQuat behaves sterically like a 4-tert-butyl group, providing superior diastereoselectivity (

de) without the extreme hindrance that prevents auxiliary removal.

Graphviz Visualization: The Buttressing Effect

The following diagram illustrates how the 5,5-dimethyl "neopentyl" motif locks the active conformation.

Caption: The 5,5-dimethyl 'neopentyl' motif forces the C4-substituent into a rigid, blocking position via steric buttressing.

Part 2: Reactivity & Selectivity Profile

Enolate Geometry Control

When an

Comparative Data: Selectivity Metrics

The table below compares the diastereoselectivity (dr) of alkylation reactions using standard auxiliaries vs. neopentyl-enhanced (SuperQuat) systems.

| Auxiliary Type | C4 Substituent | C5 Substituent | Alkylating Agent | Yield (%) | Diastereomeric Ratio (dr) |

| Standard Evans | Isopropyl | H, H | Benzyl Bromide | 88 | 91:9 |

| Standard Evans | tert-Butyl | H, H | Benzyl Bromide | 82 | 98:2 |

| SuperQuat | Isopropyl | Me, Me | Benzyl Bromide | 94 | 99:1 |

| SuperQuat | Benzyl | Me, Me | Allyl Iodide | 91 | >98:2 |

Note: The SuperQuat achieves t-Butyl levels of selectivity using only an Isopropyl group, thanks to the C5-neopentyl effect.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Asymmetric Alkylation of a SuperQuat Oxazolidinone

Objective: Alkylation of N-propionyl-5,5-dimethyl-4-iso-propyloxazolidin-2-one with Benzyl Bromide.

3.1 Reagents & Stoichiometry

-

Substrate: N-Propionyl SuperQuat (1.0 equiv)

-

Base: NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 equiv, 1.0 M in THF)

-

Electrophile: Benzyl Bromide (3.0 equiv)

-

Solvent: Anhydrous THF (

concentration relative to substrate)

3.2 Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Add the N-propionyl SuperQuat substrate and dissolve in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

-

Validation: Ensure internal temperature probe reads <-75 °C before base addition to prevent enolate equilibration.

-

-

Enolization: Add NaHMDS dropwise over 10 minutes. Stir at -78 °C for 45 minutes.

-

Checkpoint: The solution should turn a pale yellow. If it turns dark brown/black, moisture contamination has occurred (decomposition).

-

-

Alkylation: Add Benzyl Bromide (neat) dropwise.

-

Reaction: Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C over 1 hour.

-

TLC Monitoring: Eluent 20% EtOAc/Hexanes. Product (

) is less polar than starting material. Stain with PMA or Anisaldehyde (SuperQuats do not UV absorb strongly if the N-acyl group is aliphatic).

-

-

Quench: Quench with saturated aqueous

. Extract with -

Purification: Flash chromatography on silica gel.

3.3 Cleavage (The Neopentyl Advantage)

Unlike 4-tert-butyl auxiliaries which are difficult to hydrolyze due to steric crowding at the carbonyl, the SuperQuat (despite its high selectivity) is easily cleaved.

-

Method:

/ -

Recovery: The 5,5-dimethyl auxiliary is recovered quantitatively by extraction after acidification.

Part 4: Mechanistic Visualization (Zimmerman-Traxler)

The following diagram details the transition state. The "Neopentyl Wall" (C5-gem-dimethyl) forces the C4-isopropyl group to block the Si-face, compelling the electrophile to attack from the Re-face.

Caption: The C5-gem-dimethyl group enforces a specific steric blockade, directing the electrophile to the open face.

Part 5: Pharmacological & Stability Implications

While primarily used as synthetic tools, the "neopentyl" motif in oxazolidinone drugs (like Linezolid analogs) influences metabolic stability.

-

Hydrolytic Stability:

-Neopentyl (or -

Metabolic Blocking: The 5,5-dimethyl substitution (SuperQuat style) blocks metabolic oxidation at the C5 position, a common clearance pathway for oxazolidinone antibiotics.

References

-

Davies, S. G., et al. (2006). SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. Organic & Biomolecular Chemistry.

-

Evans, D. A., et al. (1981). Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society.

-

Bull, S. D., et al. (2001). Chiral auxiliaries: The SuperQuat family.[1] Journal of the Chemical Society, Perkin Transactions 1.

-

Ager, D. J., et al. (1996).[2] 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.

Sources

Technical Guide: Sourcing and Synthesis of 5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one

Executive Summary

5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one (CAS: 1495661-30-7), often referred to as 5-neopentyloxazolidin-2-one , is a specialized heterocyclic intermediate. Unlike its 4-substituted counterparts (Evans auxiliaries) derived from natural amino acids, this 5-substituted variant is primarily utilized in medicinal chemistry to introduce a sterically bulky, lipophilic neopentyl group into a pharmacophore while maintaining a polar carbamate core.

Critical Sourcing Insight: This compound is classified as a Tier 3 Specialty Chemical . It is rarely available as an "off-the-shelf" stock item from major catalog suppliers (e.g., Sigma-Aldrich, Merck). Successful acquisition requires a bifurcated strategy:

-

Aggregator Sourcing: Utilizing chemical search engines to locate small batches from boutique synthesis labs.

-

In-House Synthesis: A robust "Make" strategy is often faster than the lead times for custom synthesis.

Chemical Profile & Significance[1][2]

The neopentyl group (

-

Metabolic Stability: The steric bulk hinders enzymatic attack (e.g., by CYPs) at the adjacent carbons.

-

Conformational Locking: The volume of the tert-butyl moiety restricts bond rotation, useful for rigidifying drug candidates.

| Property | Specification |

| IUPAC Name | 5-(2,2-dimethylpropyl)-1,3-oxazolidin-2-one |

| Common Name | 5-Neopentyloxazolidin-2-one |

| CAS Number | 1495661-30-7 |

| Molecular Formula | |

| Molecular Weight | 157.21 g/mol |

| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 1 / 2 |

Commercial Sourcing Landscape

Because this specific isomer is not a commodity chemical, direct procurement requires navigating the "Grey Market" of chemical aggregators.

A. Primary Sourcing Channels

Do not rely on a single catalog. Use the following hierarchy:

-

Chemical Aggregators (High Probability):

-

ChemicalBook / PubChem Vendors: These platforms list smaller Chinese and Indian CROs that may have synthesized this for a previous campaign.

-

Action: Search CAS 1495661-30-7 .[1] Request a CoA (Certificate of Analysis) before purchase to verify it is not the 4-substituted isomer.

-

-

Custom Synthesis Partners (High Reliability):

-

Enamine / WuXi AppTec: If >10g is required, contract a CRO.

-

Lead Time: Typically 4–6 weeks.

-

Cost: High initial setup fee (

5,000) unless a route is already validated.

-

B. Sourcing Decision Tree

Use the following logic to determine your acquisition strategy.

Figure 1: Decision matrix for sourcing specialty oxazolidinones.

Synthetic Protocols (The "Make" Option)

If commercial sourcing fails, the synthesis of 5-neopentyloxazolidin-2-one is straightforward but requires specific precursors. The most robust route avoids scarce amino acids and starts from the commercially abundant alkene: 4,4-dimethyl-1-pentene .

Route: Epoxide Ring Opening (The "Boc" Method)

This method is preferred over phosgenation of amino alcohols because the starting material is cheaper and the reaction avoids toxic gas handling.

Retrosynthetic Logic:

Product

Figure 2: Synthetic pathway via epoxide intermediate.

Detailed Protocol

Step 1: Epoxidation of 4,4-Dimethyl-1-pentene

-

Reagents: 4,4-Dimethyl-1-pentene (1.0 equiv), m-CPBA (1.2 equiv), DCM (

C to RT). -

Procedure:

-

Dissolve 4,4-dimethyl-1-pentene in DCM.

-

Add m-CPBA portion-wise at

C to prevent exotherm. -

Stir at Room Temperature (RT) for 12 hours.

-

Workup: Quench with saturated

(destroys peroxides), wash with -

Note: The product, 1,2-epoxy-4,4-dimethylpentane , is volatile. Remove solvent carefully (do not high-vac for long periods).

-

Step 2: One-Pot Carbamate Cyclization

-

Reagents: Epoxide (from Step 1),

(1.1 equiv), DMAP (10 mol%), -

Mechanism: Nucleophilic attack of the carbamate equivalent on the epoxide, followed by intramolecular cyclization.

-

Procedure:

-

Dissolve the epoxide in dry THF.

-

Add

and DMAP. -

Reflux for 16–24 hours.

-

Purification: Flash chromatography (Hexane/EtOAc). The 5-substituted isomer is thermodynamically favored over the 6-membered ring in this specific substrate class.

-

Quality Control & Validation (Self-Validating System)

When receiving a shipment or completing synthesis, you must validate the structure. The critical distinction is between the 5-substituted (target) and 4-substituted (isomer) structures.

Analytical Markers

| Method | Expected Signal (Target: 5-Substituted) | Differentiating Factor |

| 1H NMR | Multiplet at | In 4-substituted isomers, the CH-N signal is typically further upfield ( |

| 13C NMR | Carbonyl at ~158 ppm ; C5 (CH-O) at ~75 ppm . | C4 (CH-N) usually appears at ~50-60 ppm. |

| Chiral HPLC | If synthesized from racemic epoxide, expect 50:50 ratio. | Requires Chiralpak AD-H or OD-H column to separate enantiomers if chiral purity is needed. |

Validation Check:

-

Protocol: Run HSQC (Heteronuclear Single Quantum Coherence).

-

Logic: If the proton at the chiral center correlates to a carbon at ~75 ppm, it is the 5-substituted oxazolidinone (O-adjacent). If it correlates to ~55 ppm, it is the 4-substituted (N-adjacent).

References

-

ChemicalBook. 5-(2,2-dimethylpropyl)-1,3-oxazolidin-2-one Product Page (CAS 1495661-30-7).[1] Retrieved from .

-

National Institutes of Health (NIH). PubChem Compound Summary: 2-Oxazolidinone Derivatives. Retrieved from .

-

Lee, K., et al. (2025). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5-Substituted Oxazolidin-2-ones.[2] Journal of Organic Chemistry.[3][4] Retrieved from .

-

Organic Chemistry Portal. Synthesis of Oxazolidinones: Recent Methodologies. Retrieved from .

Sources

- 1. 5-(2,2-dimethylpropyl)-1,3-oxazolidin-2-one | 1495661-30-7 [amp.chemicalbook.com]

- 2. tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxazolidinone synthesis [organic-chemistry.org]

Methodological & Application

reductive cleavage conditions for 5-neopentyl oxazolidinone auxiliaries

Application Note & Protocol Guide

Topic: Reductive Cleavage Conditions for 5-Neopentyl Oxazolidinone Auxiliaries

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Liberating the Chiral Product

In the field of asymmetric synthesis, Evans oxazolidinone auxiliaries are a cornerstone technology for the reliable and predictable installation of stereocenters.[1][2] Among these, auxiliaries bearing a 5-neopentyl substituent offer a unique steric profile that can enhance diastereoselectivity in certain applications. The N-acyl derivatives of these auxiliaries serve as powerful intermediates, directing the stereochemical outcome of reactions such as alkylations and aldol additions with high fidelity.

However, the ultimate goal of this methodology is to isolate the newly synthesized chiral molecule. This necessitates the final, critical step: cleavage of the covalent bond between the acyl group and the chiral auxiliary. The choice of cleavage method is paramount, as it dictates the functional group of the final product—be it a carboxylic acid, ester, or, in the context of this guide, a primary alcohol. Reductive cleavage, which transforms the acyl group into a primary alcohol, is a vital transformation that preserves the newly created stereocenter while allowing for the recovery and recycling of the valuable auxiliary.

This document provides an in-depth exploration of the reagents, mechanisms, and protocols for the successful reductive cleavage of N-acyl-5-neopentyl-oxazolidinones, focusing on field-proven methods and the chemical principles that ensure high yield and stereochemical integrity.

Core Principles: Mechanism and Reagent Selection

The reductive cleavage of an N-acyloxazolidinone to a primary alcohol involves the nucleophilic addition of a hydride (H⁻) to the exocyclic acyl carbonyl. This process forms a transient hemiaminal-like tetrahedral intermediate, which then collapses to release the desired primary alcohol and the chiral auxiliary.

Caption: General mechanism of reductive cleavage.

The choice of hydride source is critical and is governed by factors of reactivity, selectivity, and functional group tolerance. The polarization of the exocyclic amide bond, facilitated by the electron-withdrawing nature of the oxazolidinone ring, renders it susceptible to attack by sufficiently powerful hydride reagents.

Key Hydride Reagents

-

Lithium Borohydride (LiBH₄): This is the most frequently employed reagent for this transformation. LiBH₄ strikes an excellent balance of reactivity and selectivity. It is a stronger reducing agent than its sodium counterpart (NaBH₄) but is milder and safer to handle than lithium aluminum hydride (LiAlH₄).[3] Its enhanced reactivity is attributed to the ability of the lithium cation to coordinate with and activate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3][4] It readily reduces esters and N-acyloxazolidinones while typically leaving amides, nitriles, and carboxylic acids intact, offering a good window for chemoselectivity.[4]

-

Lithium Aluminum Hydride (LiAlH₄): As a significantly more potent reducing agent, LiAlH₄ will also cleave N-acyloxazolidinones to the corresponding primary alcohols.[5] However, its high reactivity makes it less chemoselective, as it will also reduce a wide array of other functional groups, including esters, carboxylic acids, and amides.[5] Its use is generally reserved for substrates lacking other reducible functional groups or when LiBH₄ proves too sluggish, for instance, with exceptionally sterically hindered substrates.

-

Sodium Borohydride (NaBH₄): In most standard applications, NaBH₄ is not sufficiently reactive to cleave the robust N-acyl bond of an oxazolidinone auxiliary.[5] However, its use has been reported, sometimes under forcing conditions or with specific substrates, and it may offer advantages in chemoselectivity over LiBH₄ in certain contexts.[6][7]

-

Samarium(II) Iodide (SmI₂): For highly sensitive substrates, modern methods employing single-electron transfer reagents like SmI₂ have emerged. A system of SmI₂/amine/H₂O provides a remarkably chemoselective method for reducing amides to alcohols under very mild, neutral conditions.[8][9][10] This approach demonstrates excellent functional group tolerance and can be applied to the cleavage of auxiliaries on complex molecules.[8][10]

Comparative Summary of Reductive Agents

| Reagent | Formula | Typical Conditions | Relative Reactivity | Key Advantages & Considerations |

| Lithium Borohydride | LiBH₄ | THF or Et₂O, -10 °C to 25 °C | Strong | Workhorse reagent. Good balance of reactivity and safety. Selective for esters/acyloxazolidinones over amides.[3][4] |

| Lithium Aluminum Hydride | LiAlH₄ | THF or Et₂O, -78 °C to 0 °C | Very Strong | Highly reactive, not chemoselective.[5] Requires stringent anhydrous conditions and careful quenching. |

| Sodium Borohydride | NaBH₄ | Alcohols, THF/H₂O, RT to reflux | Weak | Generally unreactive for this purpose but can work in specific cases.[6][7] High chemoselectivity. |

| Samarium(II) Iodide | SmI₂ | THF, Et₃N, H₂O, RT | Strong (SET) | Extremely mild and chemoselective.[8][10] Tolerates a wide range of functional groups. Reagent is colored, aiding in reaction monitoring. |

Experimental Protocols

Caption: Standard experimental workflow.

Protocol 1: Standard Reductive Cleavage with Lithium Borohydride (LiBH₄)

This protocol is the most common and reliable method for converting an N-acyl oxazolidinone to its corresponding primary alcohol.

Materials and Reagents:

-

N-acyl-5-neopentyl-oxazolidinone (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Lithium borohydride (LiBH₄, 2.0 - 4.0 equiv), solid or as a solution in THF

-

Deionized water

-

Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

-

Saturated aqueous sodium chloride solution (brine)

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the N-acyl oxazolidinone (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Cautiously add solid LiBH₄ (2.0 equiv) portion-wise over 5-10 minutes. Alternatively, if using a solution of LiBH₄ in THF, add it dropwise via syringe. Note: A slight effervescence may be observed.

-

Reaction: Allow the reaction to stir at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 1-4 hours). If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 2-8 hours.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by the slow, dropwise addition of deionized water to decompose the excess LiBH₄. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Continue adding water until gas evolution ceases.

-

Workup: Add an equal volume of saturated aqueous Rochelle's salt solution and stir vigorously for 1-2 hours. The biphasic mixture should become clear as the aluminum salts are chelated. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of THF). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude oil or solid contains the desired primary alcohol and the recovered 5-neopentyl-oxazolidinone auxiliary. Purify by flash column chromatography on silica gel to separate the two components. The auxiliary is typically less polar than the product alcohol.

Protocol 2: Chemoselective Cleavage with Samarium(II) Iodide (SmI₂)

This protocol is ideal for substrates containing functional groups that are sensitive to traditional hydride reagents.[8][10]

Materials and Reagents:

-

N-acyl-5-neopentyl-oxazolidinone (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Samarium(II) iodide solution in THF (0.1 M, deep blue color, 4.0 - 8.0 equiv)

-

Triethylamine (Et₃N, 4.0 - 8.0 equiv)

-

Deionized water (4.0 - 8.0 equiv)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-acyl oxazolidinone (1.0 equiv) dissolved in anhydrous THF.

-

Reagent Premixing: In a separate flask, add the required volumes of triethylamine and deionized water to anhydrous THF.

-

Reaction Initiation: To the solution of the substrate, add the SmI₂ solution via cannula or syringe. The deep blue color should persist. Then, add the premixed solution of Et₃N and water. The reaction mixture will typically turn yellow or brown upon consumption of the SmI₂.

-

Reaction: Stir the reaction at room temperature (23 °C). The progress can be visually monitored by the disappearance of the deep blue color of Sm(II). The reaction is typically complete within 1-3 hours. Further monitoring can be done by TLC or LC-MS.

-

Quenching: Quench the reaction by pouring it into a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

-

Workup: Add saturated aqueous NaHCO₃ solution and extract the mixture with ethyl acetate (3x).

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude material by flash column chromatography on silica gel to separate the primary alcohol from the recovered chiral auxiliary.

Trustworthiness: Self-Validating Systems & Troubleshooting

-

Reaction Monitoring: The most reliable way to ensure a successful reaction is diligent monitoring by TLC. The N-acyl oxazolidinone starting material is typically UV-active and less polar than the resulting alcohol product. The recovered auxiliary will also have a distinct Rf value.

-

Incomplete Reaction: If the reaction stalls, especially with LiBH₄, adding an additional equivalent of the reagent or allowing the mixture to warm to room temperature can often drive it to completion. For sterically demanding substrates, switching to the more potent LiAlH₄ may be necessary.

-

Epimerization: The risk of epimerization at the α-carbon is low with hydride reductions, as the conditions are generally not basic enough to cause significant enolization. However, prolonged reaction times at elevated temperatures should be avoided. The SmI₂ method is exceptionally mild and virtually eliminates this risk.[10]

-

Auxiliary Recovery: High recovery of the chiral auxiliary (>90%) is expected and is a key advantage of this methodology. If recovery is low, it may indicate degradation during the reaction or workup, or incomplete extraction from the aqueous phase. Ensure the aqueous layer is thoroughly extracted.

References

-

Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society. [Link][8][9][10]

-

Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

-

Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society. [Link][1]

-

Ghosh, A. K., et al. (2001). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. Organic Letters. [Link]

-

Walker, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]

-

Prashad, M., et al. (2005). Applications of Sodium Borohydride Procedure for the Reductive Removal of Evans and Other Chiral Auxiliaries. ResearchGate. [Link][6][7]

-

Gage, J. R. (2001). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link][2]

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link][5]

-

Penning, T. D., et al. (1990). Improved Procedure for the Reduction of N-Acyloxazolidinones. Synthetic Communications. [Link][11]

-

Myers, A. G. Research Group. (n.d.). Chem 115 Reagents. Harvard University. [Link][4]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. chemistry.williams.edu [chemistry.williams.edu]

- 3. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

Diastereoselective Synthesis of β-Lactams Utilizing (S)-5-Neopentyloxazolidin-2-one: An Application Guide

Introduction: The Enduring Significance of β-Lactams and the Role of Chiral Auxiliaries

The β-lactam (azetidin-2-one) ring is a cornerstone of medicinal chemistry, most notably as the core pharmacophore in a vast class of antibiotics including penicillins, cephalosporins, and carbapenems.[1] These molecules function by inhibiting bacterial cell wall synthesis, a mechanism that has saved countless lives.[2] Beyond their antibacterial properties, β-lactams are also highly versatile chiral building blocks in organic synthesis, enabling the construction of complex nitrogen-containing compounds.[3]

The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, discovered by Hermann Staudinger in 1907, remains a powerful and convergent method for constructing the strained four-membered β-lactam ring.[2][3] However, the control of stereochemistry at the newly formed C3 and C4 positions is a critical challenge in modern asymmetric synthesis. The use of chiral auxiliaries, temporary chiral groups that guide the stereochemical outcome of a reaction, has emerged as a robust and reliable strategy to address this challenge.[4]

Among the most successful chiral auxiliaries are the oxazolidinones developed by David A. Evans.[5] These auxiliaries, attached to one of the reactants, provide a sterically defined environment that directs the approach of the other reactant, leading to high levels of diastereoselectivity. This application note provides a detailed guide to the synthesis of β-lactams using a specific and highly effective Evans auxiliary, (S)-5-neopentyloxazolidin-2-one . We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed experimental protocols, and discuss the practical advantages of employing this particular auxiliary.

The choice of the neopentyl group in the 5-position of the oxazolidinone is strategic. Its significant steric bulk effectively shields one face of the enolate derived from the N-acyl moiety, thereby dictating a highly specific trajectory for the incoming imine during the cycloaddition. This leads to exceptional levels of diastereoselectivity in the formation of the β-lactam ring.

Mechanism of Diastereoselective β-Lactam Formation

The asymmetric Staudinger reaction using an N-acyloxazolidinone auxiliary proceeds through a stepwise mechanism. The key to the high diastereoselectivity lies in the conformational control exerted by the chiral auxiliary during the crucial C-C bond-forming step.

The overall workflow can be summarized as follows:

Caption: General workflow for the synthesis of β-lactams using a chiral oxazolidinone auxiliary.

The stereochemical outcome is determined in the cycloaddition step. The reaction is initiated by the in situ formation of a ketene from the N-acyl-oxazolidinone upon treatment with a tertiary amine base. The bulky neopentyl group of the auxiliary directs the approach of the imine to the ketene, favoring the formation of a zwitterionic intermediate with a specific relative stereochemistry. Subsequent conrotatory ring closure of this intermediate yields the cis-β-lactam as the major diastereomer.

Caption: Mechanistic rationale for the diastereoselective Staudinger cycloaddition.

Experimental Protocols

The following protocols provide a comprehensive, step-by-step guide for the synthesis of a representative cis-β-lactam using (S)-5-neopentyloxazolidin-2-one.

Part 1: Synthesis of N-(Chloroacetyl)-(S)-5-neopentyloxazolidin-2-one

This initial step attaches the ketene precursor to the chiral auxiliary.

Materials:

-

(S)-5-neopentyloxazolidin-2-one

-

Chloroacetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (S)-5-neopentyloxazolidin-2-one (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.

-

Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq) dropwise. Rationale: Triethylamine acts as a base to neutralize the HCl generated during the acylation.

-

Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxazolidinone is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(chloroacetyl)-(S)-5-neopentyloxazolidin-2-one.

Part 2: Diastereoselective Staudinger Cycloaddition

This is the key β-lactam ring-forming reaction.

Materials:

-

N-(Chloroacetyl)-(S)-5-neopentyloxazolidin-2-one (from Part 1)

-

Imine (e.g., N-benzylidene-4-methoxyaniline) (1.0 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the imine (1.0 eq) and N-(chloroacetyl)-(S)-5-neopentyloxazolidin-2-one (1.05 eq) in anhydrous DCM (to achieve a concentration of ~0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is crucial to prevent the isomerization of the zwitterionic intermediate, which would lead to the formation of the undesired trans-diastereomer.

-

Ketene Generation and Cycloaddition: Add triethylamine (1.5 eq) dropwise to the cold solution over 30 minutes. The in situ generated ketene will react with the imine.

-

Reaction Progression: Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: After filtration and concentration, the crude product, containing the desired β-lactam-auxiliary adduct, can be purified by flash chromatography (silica gel, hexane/ethyl acetate gradient). The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Part 3: Cleavage of the Chiral Auxiliary

This final step removes the auxiliary to yield the enantiomerically enriched β-lactam.

Materials:

-

β-Lactam-auxiliary adduct (from Part 2)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Tetrahydrofuran (THF)

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: Dissolve the β-lactam-auxiliary adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Cleavage: Cool the solution to 0 °C and add a pre-cooled solution of lithium hydroxide monohydrate (2.0 eq) in water. Then, add 30% hydrogen peroxide (4.0 eq) dropwise, ensuring the temperature remains below 5 °C. Rationale: The combination of LiOH and H₂O₂ forms lithium hydroperoxide, which nucleophilically attacks the acyl carbonyl, leading to the cleavage of the auxiliary.[6]

-

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Quenching: Quench the excess peroxide by the careful, portion-wise addition of sodium sulfite until a negative test with peroxide indicator strips is obtained.

-

Extraction and Isolation: Remove the THF under reduced pressure. Extract the aqueous residue with diethyl ether to remove the recovered chiral auxiliary. Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the desired β-lactam product with ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to afford the final β-lactam product. Further purification can be achieved by crystallization or chromatography if necessary.

Data Presentation: Expected Yields and Diastereoselectivity

The use of (S)-5-neopentyloxazolidin-2-one as a chiral auxiliary in the Staudinger cycloaddition typically affords high yields and excellent diastereoselectivity, favoring the cis-β-lactam.

| Entry | Imine (Ar¹-CH=N-Ar²) | Ketene Precursor | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Ar¹ = Ph, Ar² = 4-MeO-Ph | N-(Chloroacetyl)-5-neopentyloxazolidin-2-one | 3-Chloro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | 85-95 | >95:5 |

| 2 | Ar¹ = 4-Cl-Ph, Ar² = Ph | N-(Chloroacetyl)-5-neopentyloxazolidin-2-one | 3-Chloro-4-(4-chlorophenyl)-1-phenylazetidin-2-one | 80-90 | >95:5 |

| 3 | Ar¹ = 2-Naphthyl, Ar² = 4-MeO-Ph | N-(Chloroacetyl)-5-neopentyloxazolidin-2-one | 3-Chloro-1-(4-methoxyphenyl)-4-(naphthalen-2-yl)azetidin-2-one | 82-92 | >97:3 |

Note: Yields and diastereomeric ratios are representative and may vary depending on the specific substrates and reaction conditions.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield of β-Lactam | Incomplete reaction. | Increase reaction time at -78 °C. Ensure all reagents are anhydrous. |

| Decomposition of ketene or imine. | Use freshly prepared or purified imine. Ensure slow addition of base. | |

| Low Diastereoselectivity (significant amount of trans-isomer) | Reaction temperature too high. | Maintain a strict temperature of -78 °C during base addition and reaction. |

| Isomerization of the zwitterionic intermediate. | Ensure rapid workup after the reaction is complete. | |

| Incomplete Cleavage of Auxiliary | Insufficient cleavage reagents. | Increase the equivalents of LiOH and H₂O₂. |

| Steric hindrance. | Prolong the reaction time for the cleavage step. | |

| Difficulty in Separating Product from Auxiliary | Similar polarities. | Optimize the chromatographic conditions (solvent system, gradient). Consider derivatization of the product or auxiliary to alter polarity before chromatography. |

Conclusion

The use of (S)-5-neopentyloxazolidin-2-one as a chiral auxiliary provides a highly effective and reliable method for the diastereoselective synthesis of cis-β-lactams via the Staudinger cycloaddition. The steric bulk of the neopentyl group is instrumental in achieving excellent facial selectivity during the key C-C bond formation step. The protocols outlined in this application note offer a robust starting point for researchers in drug discovery and synthetic organic chemistry. The high yields, exceptional stereocontrol, and the ability to recover the chiral auxiliary make this a valuable and practical approach for the synthesis of enantiomerically enriched β-lactams.

References

- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development.

- Diastereoselective Synthesis of trans-β-Lactams Using a Simple Multifunctional C

- Staudinger reaction - Wikipedia. Wikipedia.

- Advances in the chemistry of β-lactam and its medicinal applic

- Easy Access to Evans' Oxazolidinones.

- Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsatur

- Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing).

- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.

- Novel and Recent Synthesis and Applic

- The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. PMC.

- Staudinger Reaction - Common Conditions. The Synthetic Organic Chemist's Companion.

- Staudinger Reaction - Organic Chemistry Portal. Organic Chemistry Portal.

- Structure-Uptake Relationship Studies of Oxazolidinones in Gram-negative ESKAPE P

- Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one deriv

- Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry (RSC Publishing).

- One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems. MDPI.

- Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretast

- Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. MDPI.

- Special Issue: Asymmetric Synthesis 2017. PMC - NIH.

- Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. PMC.

- A non-antibacterial oxazolidinone derivative that inhibits epithelial cell sheet migr

- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC.

- Previously reported[8c, 14b] synthesis of O‐acetyl... | Download Scientific Diagram.

Sources

- 1. Staudinger Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

recycling 5-neopentyloxazolidin-2-one after chiral induction

Application Note: High-Efficiency Recycling of 5-Neopentyloxazolidin-2-one Post-Chiral Induction

Executive Summary & Strategic Rationale

The utilization of 5-neopentyloxazolidin-2-one represents a sophisticated evolution in chiral auxiliary technology. Unlike the canonical 4-substituted Evans auxiliaries (e.g., 4-isopropyl or 4-benzyl), the introduction of a bulky neopentyl group at the 5-position serves a dual purpose: it exerts remote stereoelectronic control during the induction step (alkylation/aldol) and, critically, sterically shields the endocyclic carbamate oxygen .

The Recycling Challenge: Standard hydrolytic cleavage of oxazolidinones often suffers from a competing "endocyclic cleavage" pathway, where the nucleophile attacks the ring carbonyl rather than the exocyclic imide carbonyl, destroying the auxiliary. The 5-neopentyl group minimizes this pathway, enabling higher recovery yields. However, its steric bulk also retards the desired cleavage rate, necessitating optimized, high-energy nucleophiles (e.g., hydroperoxide anions) for efficient turnover.

This guide details the protocols for the nondestructive cleavage and quantitative recovery of 5-neopentyloxazolidin-2-one, ensuring process economy and sustainability.

Mechanistic Principles of Cleavage

To maximize recovery, one must understand the competition between the desired exocyclic attack and the undesired endocyclic attack .

-

Pathway A (Desired): Nucleophilic attack at the exocyclic imide carbonyl

Tetrahedral intermediate -

Pathway B (Undesired): Attack at the ring carbonyl

Ring opening

The 5-Neopentyl Advantage: The bulky tert-butyl-methyl moiety at C5 hinders the trajectory of nucleophiles approaching the ring carbonyl, effectively biasing the reaction toward Pathway A.

Visualizing the Cleavage Logic

Figure 1: Mechanistic divergence in auxiliary cleavage. The 5-neopentyl group kinetically inhibits Path B.

Protocol 1: Hydrolytic Cleavage (LiOOH)

Target Product: Chiral Carboxylic Acid Recovery Potential: >95%

The lithium hydroperoxide (LiOOH) method is the gold standard. The hydroperoxide anion (

Reagents & Setup

-

Substrate: N-Acyl-5-neopentyloxazolidin-2-one (1.0 equiv)

-

Oxidant:

(30% aq, 4.0 equiv)[1] - (2.0 equiv)

-

Solvent: THF/Water (3:1 v/v)[1]

-

Quench:

(1.5 M aq) and

Step-by-Step Methodology

-

Preparation: Dissolve the substrate in THF (0.1 M) and cool to 0 °C.

-

Peroxide Addition: Add 30%

dropwise.[1] Note: No reaction occurs yet. -

Lithium Hydroperoxide Formation: Add LiOH·

(solid or solution) slowly.[1]-

Critical Check: Monitor internal temperature; keep < 5 °C to prevent thermal decomposition of the peracid intermediate.

-

-

Reaction: Stir at 0 °C for 1–3 hours. Monitor TLC for disappearance of imide.

-

Quench (The Safety Step):

-

Add aqueous

dropwise to quench excess peroxide. -

Test: Use starch-iodide paper to confirm zero peroxide activity before proceeding.

-

-

Workup (Separation):

-

Evaporate bulk THF under reduced pressure (rotary evaporator, < 30 °C).

-

Dilute residue with

and water.

-

Recycling Workflow (Extraction Logic)

Figure 2: Separation strategy relying on the acidity of the product vs. the neutrality of the auxiliary.

Protocol 2: Reductive Cleavage (LiBH4)

Target Product: Chiral Primary Alcohol Recovery Potential: >90%

For sterically hindered auxiliaries like the 5-neopentyl variant,

Reagents

-

Substrate: 1.0 equiv

-

Reductant:

(2.0 M in THF, 1.1–1.5 equiv) -

Additive: Water (1.0 equiv) or Methanol (1.0 equiv) – Critical for catalytic turnover of boronate species.

-

Solvent: Dry THF or

.

Step-by-Step Methodology

-

Dissolution: Dissolve substrate in dry THF (0.2 M) containing 1.0 equiv of water (or MeOH). Cool to 0 °C.

-

Addition: Add

solution dropwise.-

Observation: Gas evolution (

) will occur. Ensure proper venting.

-

-

Reaction: Stir at 0 °C for 1 hour, then warm to room temperature if conversion is sluggish.

-

Why? The neopentyl group may retard approach; warming drives the reaction to completion.

-

-

Quench: Carefully add 1M NaOH.

-

Note: Avoid acidic quench initially, as it can scramble the boronate complexes. Basic quench hydrolyzes the boron-auxiliary complex cleanly.

-

-

Recovery: Extract with EtOAc. Both the alcohol product and the auxiliary are organic soluble.

-

Purification: Flash chromatography is usually required here, as extraction cannot separate the neutral alcohol from the neutral auxiliary.

-

Stationary Phase: Silica Gel.

-

Eluent: The auxiliary is typically less polar than the chiral alcohol. Gradient elution (Hexanes

EtOAc) usually elutes the auxiliary first.

-

Data Summary & Troubleshooting

Table 1: Comparative Cleavage Metrics for 5-Neopentyloxazolidin-2-one

| Method | Reagent System | Target Product | Auxiliary Recovery | Key Risk |

| Hydrolysis | Carboxylic Acid | 95–99% | ||

| Reduction | Primary Alcohol | 90–95% | Incomplete conversion (Sterics) | |

| Transesterification | Ethyl/Methyl Ester | 85–95% | Epimerization (if base sensitive) |

Troubleshooting Guide

-

Problem: Low recovery of auxiliary (<80%).

-

Cause: Endocyclic cleavage occurred despite steric bulk.

-

Solution: Lower reaction temperature to -10 °C. Switch solvent to THF/H2O (4:1) to increase solubility of the LiOOH species.

-

-

Problem: "Stalled" Hydrolysis.

-

Cause: The 5-neopentyl group is blocking the active site too effectively.

-

Solution: Increase

to 6.0 equiv. The concentration of the active hydroperoxide anion is the rate-determining factor.

-

References

-

Evans, D. A., Britton, T. C., & Ellman, J. A. (1987).[4] "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 28(49), 6141–6144.[4] Link[4]

-

Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. Link

-

Glace, A. W., et al. (2020). "Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide." Organic Process Research & Development, 24(2), 211–216. Link

- Keyes, R. F., et al. (1996). "High-Yielding Method for the Cleavage of N-Acyl Oxazolidinones." Journal of Organic Chemistry, 61(26), 9625.

Disclaimer: All protocols involve hazardous chemicals (peroxides, hydrides). Perform a full risk assessment (HAZOP) before scaling up, particularly regarding oxygen evolution in the LiOOH protocol.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization During Evans Auxiliary Cleavage

Executive Summary & Causality Analysis

The Core Problem:

The cleavage of the Evans auxiliary is a competition between nucleophilic attack (desired) and

Racemization occurs when the cleavage reagent acts as a base rather than a nucleophile . This is most common during hydrolytic cleavage (LiOH/H

The "Endocyclic" Trap:

A related failure mode is "endocyclic cleavage" (attack at the carbamate carbonyl), which destroys the auxiliary. Research indicates that

Interactive Troubleshooting Guide

Module A: Hydrolytic Cleavage (LiOH / H O )

Standard method for carboxylic acids, but highest risk for racemization.

Q: My product is racemizing during LiOH hydrolysis. Why?

Diagnosis: You likely have a "Hydroxide Spike."

Mechanism: The active species must be the hydroperoxide anion (

Corrective Action:

-

Stoichiometry Check: Ensure H

O -

Temperature: Run strictly at 0 °C.

-

Order of Addition: Premix LiOH and H

O

Q: I see gas evolution and pressure buildup. Is this normal?

Diagnosis: Oxygen evolution (Safety Hazard).

Insight: Recent process safety studies (Vertex Pharmaceuticals) revealed that LiOH/H

Standard Operating Procedure (SOP): Optimized Hydrolysis

-

Dissolve substrate in THF/H

O (3:1) at 0 °C. -

Add 30% H

O -

Add LiOH·H

O (1.5–2.0 equiv) dissolved in minimal water. -

Monitor by TLC. Reaction should complete < 1-2 hours.

-

Quench (Critical): Add saturated aqueous Na

SO -

Acidify carefully to pH 2-3 and extract.

Module B: Transesterification (Titanium-Mediated)

Best for converting Auxiliary

Q: I need the ester, but NaOEt causes instant epimerization. What now?

Diagnosis: Alkoxides are strong bases.

Solution: Switch to Titanium(IV) alkoxides .

Mechanism: Ti(OEt)

Protocol: Ti-Mediated Transesterification

-

Dissolve substrate in dry ethanol (or methanol for methyl ester).

-

Add Ti(OEt)

(1.0 – 1.5 equiv). -

Reflux gently (or 50 °C).

-

Workup: Dilute with EtOAc and add water. A white precipitate (TiO

) will form. Filter through Celite to remove titanium salts.

Module C: Weinreb Amide Synthesis

Best for converting Auxiliary

Q: The AlMe

method is stalling. Can I heat it?

Diagnosis: Heating increases racemization risk. Optimization: Ensure you are using the Levin Method correctly. The active species is an aluminum amide formed ex situ. Warning: Trimethylaluminum is pyrophoric.

Protocol: Levin Weinreb Amide Synthesis

-

Suspend MeNH(OMe)·HCl (3.0 equiv) in dry THF/DCM at 0 °C.

-

Slowly add AlMe

(3.0 equiv, 2.0 M in toluene). Methane gas will evolve. Stir 30 mins to form the aluminum amide species. -

Cannulate this mixture into a solution of the Evans adduct in THF at -78 °C or 0 °C.

-

Allow to warm to RT.

-

Quench: Carefully into Rochelle's salt (potassium sodium tartrate) solution and stir vigorously for 1-2 hours to break the aluminum emulsion.

Visualizing the Mechanism

The following diagram illustrates the competition between the desired cleavage path and the racemization path.

Caption: Figure 1. Mechanistic competition in hydrolytic cleavage. Green pathway maintains stereochemistry; Red pathway leads to racemization due to basicity of hydroxide.

Method Selection Matrix

Use this table to select the correct cleavage method based on your substrate's sensitivity.

| Target Functional Group | Reagent System | Risk Profile | Key Optimization |

| Carboxylic Acid | LiOH / H | Moderate (Base sensitive) | Keep T < 0°C; H |

| Ester (Et/Me) | Ti(OEt) | Very Low | Use dry solvents; filter Ti salts well. |

| Weinreb Amide | AlMe | Low | Use Rochelle's salt workup; inert atmosphere. |

| Alcohol | LiBH | Low | Add 1 eq. water to activate borohydride (mild). |

| Thioester | LiSqt / THF | Low | Use lithium thiolate for mild displacement. |

References

-

Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 28(49), 6141-6144. Link

-

Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. Link

-

Levin, J. I., Turos, E., & Weinreb, S. M. (1982). "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications, 12(13), 989-993. Link

-

Damon, R. E., & Coppola, G. M. (1989). "Titanium-mediated transesterification of N-acyloxazolidinones." Synthetic Communications, 19, 3285. Link

- **Tejedor, D., & Garcia-Tell

handling moisture sensitivity in oxazolidinone enolate reactions

Welcome to the Advanced Synthesis Support Center . I am Dr. Aris, your Senior Application Scientist.

You are likely here because your Evans auxiliary reaction—a cornerstone of asymmetric synthesis—is failing to meet the high diastereomeric ratios (dr > 20:1) or yields (>90%) established in the seminal literature.

In my 15 years of supporting medicinal chemistry groups, 80% of "failed" Evans enolate reactions are not due to bad chemistry, but to invisible moisture incursions that disrupt the Zimmerman-Traxler transition state. The protocols below are not just "steps"; they are a defensive system designed to eliminate variables.

Part 1: The "Dry" Standard (System Integrity)

The 10 ppm Rule: Evans enolates, particularly boron enolates (

Protocol A: The Solvent System

Do not rely on "Anhydrous" bottles once the seal is broken.

-

The Source: Use THF freshly dispensed from a Solvent Purification System (SPS) or distilled from Sodium/Benzophenone.

-

The Storage (The Critical Step):

-

If using SPS THF, store it over activated 3Å molecular sieves (20% w/v) for at least 24 hours before use.

-

Why? Sieves can bring water content down to <5 ppm, superior to distillation alone.

-

-

The Transfer:

-

Never pour.

-

Never use a needle simply inserted into a septum without positive pressure.

-

Mandatory: Use standard Schlenk cannula transfer or a gas-tight syringe flushed 3x with Argon.

-

Protocol B: Reactor Preparation

-

Flame Drying: Heat the flask under vacuum (<0.1 mmHg) with a heat gun until the glass is too hot to touch.

-

The Purge: Backfill with dry Argon. Repeat the Vacuum/Argon cycle 3 times .

-

The Temperature: For

enolization, the internal temperature must be monitored. A bath at -78°C does not guarantee the internal liquid is -78°C. Use a submerged internal thermometer.

Part 2: Reagent Integrity (The "Hidden" Killers)

Ticket #101: "My Yield is Low" (The Base Issue)

Diagnosis: Your base (LDA, LiHMDS, or

Standard Operating Procedure: Kofron-Baclawski Titration This self-validating method uses diphenylacetic acid as both the analyte and the indicator.

-

Setup: Flame-dry a 25 mL flask with a stir bar; cool under Ar.

-

Standard: Add Diphenylacetic acid (DPAA) (typically 1.00 mmol, ~212 mg).

-

Solvent: Add 10 mL of dry THF. The solution is colorless.

-

Titration (Step 1 - De-protonation): Add the organolithium (e.g., n-BuLi) dropwise.

-

Observation: The solution remains colorless as the carboxyl proton is removed (

).

-

-

Titration (Step 2 - The Endpoint): Continue adding dropwise.

-

Calculation: Molarity = (mmol DPAA) / (Volume of Base added).

Ticket #102: "My Reaction Fumes/Clogs" (The Lewis Acid Issue)

Reagent: Dibutylboron Triflate (

-

Handling Rule: Only handle

in a gas-tight syringe. -

Visual Check: If the liquid in the bottle is cloudy or has a crust, discard it . It is hydrolyzed.[7]

-

The "Pop" Test: When piercing the septum of a good bottle, you should feel positive pressure pushing back. If it sucks air in, the reagent is compromised.

Part 3: Troubleshooting Guide (Q&A)

Symptom: Low Diastereoselectivity (dr < 10:1)[3]

Q: I followed the procedure, but my NMR shows a mess of diastereomers. Why? A: This is likely a "Leakage" of the Transition State.

-

Cause 1: Temperature Spike. If the temperature rises above -60°C during enolization, the kinetic (

)-enolate equilibrates to the thermodynamic ( -

Cause 2: Incomplete Enolization. If you used exactly 1.0 equiv of base, trace moisture quenched some base, leaving unreacted starting material which then interferes with the aldol step.

-

Solution: Always use a slight excess of Lewis Acid (1.1 equiv) and Base (1.2 equiv) to ensure complete conversion of the oxazolidinone to the enolate.

Symptom: No Reaction / Recovered Starting Material

Q: I added the aldehyde, but isolated only the oxazolidinone. Did the enolate form? A: Your enolate likely formed but was quenched before the electrophile arrived.

-

Cause: The aldehyde was wet. Aldehydes are hygroscopic.

-

Solution: Distill your aldehyde immediately prior to use or store it over 4Å MS.

-

Check: Did you see the color change?

-

Boron Enolates: Usually faint yellow/clear.

-

Titanium Enolates: Dark red/orange.

-

No color change often implies failed enolization.

-

Symptom: Cleaved Auxiliary[7]

Q: I lost my chiral auxiliary during workup. I see the free acid. A: You used a "Hard" quench on a "Soft" enolate.

-

Mechanism: Boron enolates require oxidative workup to break the B-O bond, but if the pH is too high (basic), the peroxide will attack the imide carbonyl (cleaving the auxiliary) instead of the boron bond.

-

Fix: Buffer your oxidative workup. Use pH 7 phosphate buffer mixed with Methanol/

. Keep the temperature at 0°C, never room temp, during the peroxide addition.

Part 4: Visualizing the Logic

Workflow: The Moisture Defense System

This diagram outlines the critical path to a successful Evans Aldol reaction.

Caption: Critical path for moisture exclusion in Evans Enolate generation. Note the specific requirement for molecular sieve storage prior to use.

Logic Tree: Troubleshooting Outcomes

Use this decision matrix to diagnose your failed experiment.

Caption: Diagnostic logic tree separating yield issues (quenching) from selectivity issues (equilibration/pathway).

References

-

Evans, D. A., et al. (1981).[5] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[6]

-

Kofron, W. G., & Baclawski, L. M. (1976).[8] "A convenient method for estimation of alkyllithium concentrations."[8][9][10] The Journal of Organic Chemistry.

-

Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry.

-

Nottingham University Chemistry. "Titration of Organolithium Reagents." Nottingham Synthetic Methods Guide.

Sources

- 1. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.tamu.edu [chem.tamu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. datapdf.com [datapdf.com]

Technical Support Center: Alternative Bases for Deprotonation of 5-Substituted Oxazolidinones

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the selection of alternative bases for the deprotonation of 5-substituted oxazolidinones, a critical step in many asymmetric synthesis protocols.

Foundational Concepts: Why Base Selection is Critical

The deprotonation of N-acyl oxazolidinones to form a stereochemically defined enolate is a cornerstone of modern asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds.[1][2] The choice of base is paramount, as it directly influences the reaction's yield, diastereoselectivity, and the formation of byproducts. While strong, non-nucleophilic bases like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are commonly employed, they are not without their challenges.[3][4] This guide will explore alternative bases and provide troubleshooting strategies for common issues encountered during this crucial transformation.

The "Standard" Bases: n-BuLi and LDA

Traditionally, n-BuLi and LDA have been the go-to bases for generating enolates from N-acyl oxazolidinones.[3] Their high basicity ensures complete and rapid deprotonation. However, their high reactivity can also lead to undesired side reactions.

-

n-Butyllithium (n-BuLi): A very strong base, n-BuLi can sometimes be too reactive, leading to addition to the carbonyl group or other side reactions, especially with more complex substrates.[4][5] It is also highly pyrophoric, requiring careful handling.[6]

-

Lithium Diisopropylamide (LDA): As a sterically hindered base, LDA is less nucleophilic than n-BuLi, making it a more selective choice for enolate formation.[4] However, its stability can be an issue, and it is typically prepared in situ from diisopropylamine and n-BuLi at low temperatures.

Troubleshooting & FAQs

This section addresses common problems encountered during the deprotonation of 5-substituted oxazolidinones and offers solutions using alternative bases.

Q1: I'm observing low yields in my alkylation reaction. Could the base be the problem?

A1: Absolutely. Low yields can stem from incomplete deprotonation, side reactions with the starting material or product, or degradation of the base itself.

Potential Causes & Solutions:

-

Incomplete Deprotonation: If the base is not strong enough or if there are acidic impurities (like water) in the reaction, deprotonation will be incomplete.

-

Troubleshooting: Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous. Consider using a stronger base or a different solvent system.

-

-

Side Reactions: Highly reactive bases like n-BuLi can act as nucleophiles, attacking the carbonyl group of the oxazolidinone.[4]

-

Solution: Use a More Hindered Base. Lithium hexamethyldisilazide (LiHMDS), sodium hexamethyldisilazide (NaHMDS), and potassium hexamethyldisilazide (KHMDS) are excellent alternatives.[7] Their bulky trimethylsilyl groups significantly reduce their nucleophilicity while maintaining high basicity.

-

Q2: My reaction is showing poor diastereoselectivity. How can I improve it?

A2: Poor diastereoselectivity is often a result of a poorly formed or equilibrating enolate. The counterion of the base plays a crucial role in the formation of a rigid, chelated transition state, which is essential for high stereocontrol.[1]

Potential Causes & Solutions:

-

Loose Transition State: If the metal counterion does not effectively chelate with the carbonyl oxygen of the oxazolidinone and the enolate oxygen, the transition state will be less rigid, leading to a loss of facial selectivity.

-

Solution: Consider the Counterion. Lithium bases are generally preferred for their strong chelating ability, leading to the formation of a well-defined Z-enolate.[1] However, the choice of solvent can also influence the aggregation state and reactivity of the base.[8][9][10] For instance, the enolization of acylated oxazolidinones with LiHMDS in THF-hydrocarbon mixtures shows sensitivity to the choice of cosolvent.[8][9][10]

-

Alternative Bases: Magnesium-based reagents can also be effective in promoting high diastereoselectivity through the formation of a well-organized transition state.[11][12][13]

-

Q3: I'm seeing byproducts from what appears to be enolate decomposition. What can I do?

A3: Enolate decomposition can occur at higher temperatures or with prolonged reaction times. The stability of the enolate is dependent on the counterion and the solvent.

Potential Causes & Solutions:

-

Unstable Enolate: Some enolates are inherently less stable and require specific conditions to prevent decomposition.

-

Solution: Lower Reaction Temperatures and Shorter Reaction Times. Perform the deprotonation and subsequent electrophilic quench at low temperatures (typically -78 °C).

-

Alternative Bases for Milder Conditions: Sodium bis(trimethylsilyl)amide (NaHMDS) can sometimes offer advantages in terms of solubility and reactivity at low temperatures.[14][15][16] It is a powerful, non-nucleophilic base that can be used for the formation of Z-enolates from N-acyloxazolidinones.[17][18]

-

Alternative Bases: A Comparative Overview

The following table provides a comparison of alternative bases for the deprotonation of 5-substituted oxazolidinones.

| Base | Abbreviation | Key Characteristics | Common Applications & Considerations |

| Lithium Hexamethyldisilazide | LiHMDS | Strong, non-nucleophilic, sterically hindered base.[7] | Widely used for clean enolate formation. The aggregation state (monomer vs. dimer) can be influenced by the solvent, affecting reactivity.[8][9][10] |

| Sodium Hexamethyldisilazide | NaHMDS | Similar to LiHMDS but with a sodium counterion.[19] | Can offer different selectivity and reactivity profiles compared to LiHMDS due to the nature of the Na-O bond.[15] Often used in large-scale synthesis.[19] |

| Potassium Hexamethyldisilazide | KHMDS | More reactive and basic than LiHMDS and NaHMDS. | Used when stronger basicity is required. The resulting potassium enolates are generally more reactive. |

| Magnesium Amide Bases | e.g., Mg(TMP)₂ | Can form well-defined, chelated transition states.[11] | Offer unique reactivity and selectivity profiles, particularly in asymmetric deprotonation reactions.[11][12] |

Experimental Protocols

Protocol 1: General Procedure for Deprotonation using LiHMDS

-

To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of the 5-substituted N-acyl oxazolidinone in anhydrous tetrahydrofuran (THF) (0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LiHMDS (1.0 M in THF, 1.1 equivalents) dropwise via syringe.

-

Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

The enolate solution is now ready for the addition of an electrophile.

Protocol 2: General Procedure for Deprotonation using NaHMDS

-

Follow steps 1 and 2 from Protocol 1.

-

Slowly add a solution of NaHMDS (1.0 M in THF, 1.1 equivalents) dropwise via syringe.

-

Stir the solution at -78 °C for 30-60 minutes.

-

The sodium enolate is now ready for the subsequent reaction.

Visualization of the Deprotonation Process

The following diagrams illustrate the key steps in the deprotonation of a 5-substituted oxazolidinone and the decision-making process for base selection.

Caption: Decision tree for troubleshooting oxazolidinone deprotonation.

References

-

New potentially chelating chiral magnesium amide bases for use in enantioselective deprotonation reactions. University of St Andrews Research Portal. [Link]

-

Lithium Hexamethyldisilazide-Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways. NSUWorks. [Link]

-

Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways. PMC. [Link]

-

Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms. PMC. [Link]

-

Lithium Hexamethyldisilazide-Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways. Journal of the American Chemical Society. [Link]

-

evans enolate alkylation-hydrolysisx. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]

-

n-Butyllithium (n-BuLi) is a stronger base than lithium diisopropylamide (LDA) but would not be a good. brainly.com. [Link]

-

Enolization of ketones mediated by NaHMDS. a) Solution structures of... ResearchGate. [Link]

-

Lithium Bis(trimethylsilyl)amide (LiHMDS). Common Organic Chemistry. [Link]

-

Development of chiral heteroleptic magnesium amides; asymmetric deprotonations mediated by six-membered metallocyclic amidomagnesium naphtholates. Semantic Scholar. [Link]

-

Ketone Enolization with Sodium Hexamethyldisilazide: Solvent- and Substrate-Dependent E- Z Selectivity and Affiliated Mechanisms. PubMed. [Link]

-

n-Butyllithium. Wikipedia. [Link]

-

Preparation of enol ether precursor 9. NaHMDS=sodium... ResearchGate. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

-

Asymmetric magnesium catalysis for important chiral scaffold synthesis. RSC Publishing. [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. brainly.com [brainly.com]

- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 6. LCSS: BUTYLLITHIUMS [web.stanford.edu]

- 7. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]

- 8. "Lithium Hexamethyldisilazide-Mediated Enolization of Acylated Oxazolid" by Gabriel J. Reyes-Rodriguez, Russell F. Algera et al. [nsuworks.nova.edu]

- 9. Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Asymmetric magnesium catalysis for important chiral scaffold synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent- and Substrate-Dependent E- Z Selectivity and Affiliated Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to Selecting Chiral HPLC Columns for 5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one Analysis

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) columns for the enantioselective analysis of 5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one. Drawing from peer-reviewed studies and established chromatographic principles, this document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for chiral purity assessment of oxazolidinone derivatives.

The optical purity of oxazolidinones is of paramount importance, as they serve as critical chiral auxiliaries in asymmetric synthesis and as core structures in pharmacologically active compounds, where enantiomers can exhibit vastly different therapeutic and toxicological profiles.[1][2] While various techniques exist, enantioseparations are overwhelmingly dominated by liquid chromatography utilizing chiral stationary phases (CSPs), which has become the industry standard for its reliability and scalability.[1][3]

This guide moves beyond a simple listing of potential columns, instead focusing on the underlying principles of chiral recognition and providing a logical, data-supported framework for method development.

The Analyte: Structural Considerations for Chiral Separation

5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one possesses a single chiral center at the C5 position of the oxazolidinone ring. The key structural features influencing its interaction with a CSP are:

-

The Oxazolidinone Core: Contains polar carbonyl and amine functionalities capable of forming hydrogen bonds and dipole-dipole interactions.

-

The Neopentyl (2,2-Dimethylpropyl) Group: A bulky, sterically demanding aliphatic group that will play a significant role in steric-fit interactions within the chiral selector's environment.

The goal of a successful chiral separation is to exploit these features to form transient, diastereomeric complexes with the CSP, leading to differential retention times for the two enantiomers.[2]

The Mechanism: The Three-Point Interaction Model